molecular formula C17H17ClN2O B4109752 2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride

2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride

Cat. No. B4109752
M. Wt: 300.8 g/mol
InChI Key: SWKIVSCTCWHHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride, also known as DMQD, is a chemical compound that has been widely used in scientific research. It belongs to the class of quinoline derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride inhibits PKC activity by binding to the catalytic domain of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, thereby inhibiting downstream signaling pathways. 2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride has been found to be a selective inhibitor of PKC and does not affect the activity of other kinases.
Biochemical and Physiological Effects:
2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride has been found to have various biochemical and physiological effects. Inhibition of PKC activity by 2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride has been found to induce apoptosis in cancer cells, inhibit insulin secretion in pancreatic beta cells, and reduce amyloid-beta accumulation in Alzheimer's disease. 2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride has also been found to have anti-inflammatory and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride has several advantages for lab experiments. It is a selective inhibitor of PKC and does not affect the activity of other kinases. It has also been found to be stable in aqueous solutions and can be easily synthesized. However, 2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride has some limitations as well. It has poor solubility in water, which can make it difficult to use in some experiments. It also has low bioavailability, which can limit its therapeutic potential.

Future Directions

There are several future directions for the use of 2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride in scientific research. One potential application is in the development of novel cancer therapies. 2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Another potential application is in the treatment of Alzheimer's disease. 2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride has been found to reduce amyloid-beta accumulation in the brain, which is a hallmark of the disease. Other potential applications include the treatment of diabetes, inflammation, and angiogenesis.
Conclusion:
In conclusion, 2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride, or 2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride, is a chemical compound that has been widely used in scientific research. It inhibits the activity of PKC and has various biochemical and physiological effects. 2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride in scientific research, including the development of novel cancer therapies and the treatment of Alzheimer's disease.

Scientific Research Applications

2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride has been extensively used in scientific research due to its ability to inhibit the activity of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity has been found to have therapeutic potential in various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

2-[(2,8-dimethylquinolin-4-yl)amino]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O.ClH/c1-11-6-5-7-13-15(10-12(2)18-17(11)13)19-14-8-3-4-9-16(14)20;/h3-10,20H,1-2H3,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKIVSCTCWHHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=CC=C3O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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